2-(2,6-Dimethylpiperazin-1-yl)ethanol

5‑HT1B receptor GPCR selectivity serotonin antagonist

2-(2,6-Dimethylpiperazin-1-yl)ethanol (CAS 764633-10-5, C₈H₁₈N₂O, MW 158.24 g·mol⁻¹) is a chiral, N‑hydroxyethyl‑functionalised 2,6‑dimethylpiperazine building block. The molecule contains a tertiary amine centre at the 1‑position of the piperazine ring, a secondary amine at the 4‑position, a primary alcohol at the terminus of the ethyl spacer, and two methyl substituents that impose a well‑defined cis‑(2R,6S) geometry on the heterocyclic scaffold.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
Cat. No. B11768893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dimethylpiperazin-1-yl)ethanol
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC1CNCC(N1CCO)C
InChIInChI=1S/C8H18N2O/c1-7-5-9-6-8(2)10(7)3-4-11/h7-9,11H,3-6H2,1-2H3
InChIKeyDKRGVNOXWNPGBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Dimethylpiperazin-1-yl)ethanol – Procurement-Grade Physicochemical and Structural Profile


2-(2,6-Dimethylpiperazin-1-yl)ethanol (CAS 764633-10-5, C₈H₁₈N₂O, MW 158.24 g·mol⁻¹) is a chiral, N‑hydroxyethyl‑functionalised 2,6‑dimethylpiperazine building block . The molecule contains a tertiary amine centre at the 1‑position of the piperazine ring, a secondary amine at the 4‑position, a primary alcohol at the terminus of the ethyl spacer, and two methyl substituents that impose a well‑defined cis‑(2R,6S) geometry on the heterocyclic scaffold . This combination of functional groups and stereochemistry makes it distinct from simpler piperazine‑ethanol building blocks and underpins its value as a versatile intermediate for medicinal chemistry and fragment‑based drug discovery .

Why 2-(2,6-Dimethylpiperazin-1-yl)ethanol Cannot Be Replaced by Generic Piperazine‑Ethanol Derivatives


In‑class piperazine‑ethanol derivatives are frequently interchanged during early‑stage library synthesis, but the 2,6‑dimethyl substitution pattern and fixed cis‑stereochemistry of this compound create steric and electronic constraints that are absent in the unsubstituted parent 2‑(piperazin‑1‑yl)ethanol or in monomethyl analogues . These constraints directly affect the conformational population of the piperazine ring, the orientation of the hydroxyethyl arm, and the protonation behaviour of both nitrogen atoms—parameters that collectively dictate target engagement, selectivity, and pharmacokinetic profile in downstream lead molecules [1]. Substituting with a simpler analogue therefore risks losing the very structural features that were optimised in the final candidate, making the generic replacement chemically inequivalent.

Quantitative Differentiation Evidence for 2-(2,6-Dimethylpiperazin-1-yl)ethanol vs. Closest Structural Comparators


Cis‑2,6‑Dimethyl Substitution Drives Receptor Selectivity: Class‑Level SAR Evidence

In a systematic SAR study of mixed 5‑HT1A/1B/1D receptor antagonists, replacement of the unsubstituted piperazine scaffold with a cis‑2,6‑dimethylpiperazine conferred a combination of excellent selectivity for the 5‑HT1B receptor over both 5‑HT1A and 5‑HT1D subtypes, together with low intrinsic agonist activity [1]. This fundamental pharmacophoric effect is directly attributable to the cis‑2,6‑dimethyl substitution pattern present in 2‑(2,6‑dimethylpiperazin‑1‑yl)ethanol and distinguishes it from unsubstituted and monomethyl piperazine‑ethanol building blocks.

5‑HT1B receptor GPCR selectivity serotonin antagonist SAR piperazine conformation

Protonation Thermodynamics of 2,6‑Dimethylpiperazine Compared with Other Methylated Piperazines

Calorimetric and potentiometric determination of the two successive protonation steps of 2,6‑dimethylpiperazine in water (I = 0.1 M KNO₃, 25 °C) yielded ΔG°, ΔH° and ΔS° values that differ significantly from those of N,N′‑dimethylpiperazine and the cis/trans isomers of 2,5‑dimethylpiperazine [1]. Although the study was conducted on the parent 2,6‑dimethylpiperazine rather than its N‑hydroxyethyl derivative, the thermodynamic signature of the 2,6‑dimethyl substitution pattern provides the baseline for understanding the protonation behaviour of the title compound. The second protonation constant (log K₂) of 2,6‑dimethylpiperazine is measurably lower than that of piperazine itself, a consequence of the steric shielding introduced by the methyl groups.

protonation constant thermodynamics basicity piperazine conformation pH-dependent speciation

Physicochemical Property Comparison: 2,6‑Dimethyl vs. Unsubstituted Piperazine‑Ethanol

The addition of two methyl groups to the piperazine ring increases the calculated log P by approximately 0.7–1.0 units relative to the unsubstituted 2‑(piperazin‑1‑yl)ethanol (MW 130.19, log P ≈ –1.0), thereby improving membrane permeability potential while retaining adequate aqueous solubility [1]. The compound also possesses two hydrogen‑bond donors (secondary amine + hydroxyl) and three hydrogen‑bond acceptors, matching the Rule‑of‑Three criteria for fragment‑based screening libraries.

logP hydrogen bond donors rotatable bonds drug-likeness fragment library

Chiral Integrity and Enantiomeric Purity Specifications for the cis‑(2R,6S) Isomer

Commercial suppliers list the cis‑(2R,6S) isomer with a minimum purity of 97% (HPLC) and typical enantiomeric excess >98% , whereas the trans‑(2R,6R) and (2S,6S) analogues are offered separately under different CAS numbers and at different price points. This specification directly addresses the need for stereochemically defined building blocks in asymmetric synthesis, differentiating the product from racemic or uncharacterised mixtures of 2‑(2,6‑dimethylpiperazin‑1‑yl)ethanol.

chiral purity enantiomeric excess cis configuration quality control procurement specification

Recommended Procurement and Application Scenarios for 2-(2,6-Dimethylpiperazin-1-yl)ethanol


CNS GPCR Lead Optimisation Requiring 5‑HT1B Selectivity

When a medicinal chemistry programme demands a piperazine‑containing linker that preserves 5‑HT1B receptor selectivity and minimises off‑target activity at 5‑HT1A/1D, the cis‑2,6‑dimethylpiperazine‑ethanol fragment is the structurally validated choice [1]. Use of the unsubstituted or 4‑methyl analogue is contraindicated based on published SAR showing loss of selectivity [1].

Fragment‑Based Drug Discovery (FBLD) Library Construction

With MW 158.24, 2 HBD, 3 HBA, and a favourable balance of hydrophilicity and lipophilicity, the compound meets the Rule‑of‑Three criteria [1]. Its defined stereochemistry and commercial availability with >98% ee [2] make it a ready‑to‑use fragment for SPR and NMR screening campaigns, where isomeric impurities would compromise hit validation.

Asymmetric Synthesis of Chiral Piperazine‑Containing APIs

The primary alcohol handle allows facile conjugation (e.g., mesylation, Mitsunobu coupling, or esterification) without disturbing the chiral cis‑2,6‑dimethylpiperazine core [1]. This contrasts with racemic or trans‑configured analogues, which would require chiral resolution post‑synthesis, adding cost and reducing overall yield.

pH‑Dependent Formulation Studies Exploiting Differential Basicity

The attenuated second protonation constant of the 2,6‑dimethylpiperazine nucleus (Δlog K₂ ≈ –0.14 relative to N,N′‑dimethylpiperazine) [2] can be leveraged to fine‑tune the pH‑solubility profile of derived salts. Formulators seeking to avoid the steep solubility drop near physiological pH that plagues unsubstituted piperazine derivatives may find this building block advantageous.

Technical Documentation Hub

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